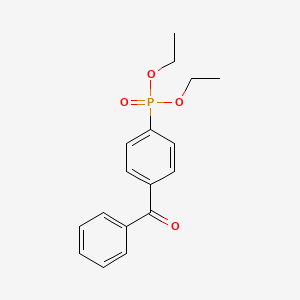

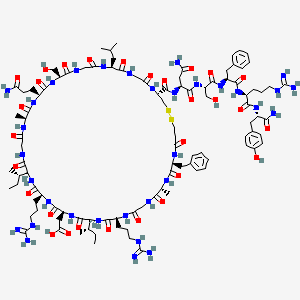

![molecular formula C14H8FNO B566721 4-[(3-Fluorophenyl)carbonyl]benzonitrile CAS No. 1365271-67-5](/img/structure/B566721.png)

4-[(3-Fluorophenyl)carbonyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(3-Fluorophenyl)carbonyl]benzonitrile” is a chemical compound with the CAS Number: 1365271-67-5 . It has a molecular weight of 225.22 . The compound is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “4-[(3-Fluorophenyl)carbonyl]benzonitrile” is represented by the linear formula: C14H8FNO . The InChI Code for the compound is 1S/C14H8FNO/c15-13-7-5-12 (6-8-13)14 (17)11-3-1-10 (9-16)2-4-11/h1-8H .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(3-Fluorophenyl)carbonyl]benzonitrile” include its molecular weight (225.22 ) and its linear formula (C14H8FNO ). Unfortunately, detailed properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Photocatalytic Generation of Electrophilic Intermediates

Research by Petzold et al. (2018) introduces a pioneering approach for the photocatalytic generation of highly electrophilic intermediates, utilizing a bench-stable compound to fragment into highly reactive species. This method, leveraging the visible-light-mediated reaction, underscores the utility of certain benzonitrile derivatives for synthesizing carbonates, carbamates, and urea derivatives, showcasing the versatility of these compounds in synthesizing complex chemical structures under mild conditions (Petzold et al., 2018).

Dual Fluorescence and Charge-Transfer Studies

Investigations into 4-(Dimethyl-amino)benzonitrile (DMABN) derivatives, a compound structurally similar to the one , have provided insights into the nature of dual fluorescence and intramolecular charge transfer. Köhn and Hättig (2004) have detailed the electronic decoupling and twisted geometry of the intramolecular charge-transfer (ICT) state in DMABN, contributing to the understanding of fluorescence mechanisms in these compounds. Such studies highlight the potential of fluorophenylcarbonyl benzonitriles in photophysical and photochemical applications (Köhn & Hättig, 2004).

Synthetic Applications in Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis of intermediates and by-products is crucial for the development of active pharmaceutical ingredients (APIs). Research by Zhang Dao-zhen (2010) on the synthesis of impurities related to antidepressant citalopram demonstrates the role of benzonitrile derivatives in the quality control and optimization of drug synthesis processes. These studies showcase the importance of benzonitrile derivatives in fine-tuning pharmaceutical synthesis for efficacy and safety (Zhang Dao-zhen, 2010).

Liquid Crystal Research

Research into cyanobiphenyl-based compounds by Srinatha et al. (2022) explores the influence of lateral groups on the liquid crystalline (LC) behavior of benzonitrile-based dimers. This work illustrates the impact of substitutions on the aggregation, emission intensities, and self-assembly of these compounds, contributing to the development of new materials with tailored optical properties. The detailed study on polarity, flexibility, and LC behavior of these dimers opens avenues for advanced material design in displays and optical devices (Srinatha et al., 2022).

Corrosion Inhibition Studies

The research by Chaouiki et al. (2018) investigates the corrosion inhibition properties of benzonitrile derivatives on mild steel in acidic environments. This study not only highlights the efficiency of these compounds as corrosion inhibitors but also emphasizes the importance of understanding molecular interactions at the metal surface for developing more effective and environmentally friendly corrosion protection strategies (Chaouiki et al., 2018).

Safety And Hazards

While specific safety and hazard information for “4-[(3-Fluorophenyl)carbonyl]benzonitrile” was not found, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin .

Propriétés

IUPAC Name |

4-(3-fluorobenzoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIWCURIZIYVQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742844 |

Source

|

| Record name | 4-(3-Fluorobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)carbonyl]benzonitrile | |

CAS RN |

1365271-67-5 |

Source

|

| Record name | 4-(3-Fluorobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,2,4-Triazole,1-[[tris(1-methylethyl)silyl]methyl]-(9CI)](/img/no-structure.png)

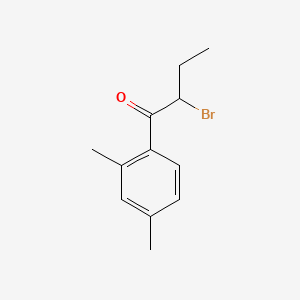

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)